molecular formula C6H9Cl2NS B3336015 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride CAS No. 165316-06-3

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride

Cat. No.: B3336015
CAS No.: 165316-06-3
M. Wt: 198.11 g/mol
InChI Key: WPBGKHTVZNGJJV-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is a heterocyclic organic compound that contains a thiazole ring substituted with a chloromethyl group at the 4-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride typically involves the chloromethylation of 2-ethyl-1,3-thiazole. One common method is the reaction of 2-ethyl-1,3-thiazole with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 4-position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to introduce additional functional groups.

    Reduction Reactions: The compound can be reduced to modify the thiazole ring or the substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be modified to create derivatives with specific therapeutic properties.

    Agrochemicals: It is used in the synthesis of pesticides and herbicides, contributing to the development of effective agricultural chemicals.

    Material Science: The compound can be used in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the function or activity of the target molecule, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine hydrochloride: Similar in structure but contains a pyridine ring instead of a thiazole ring.

    2-Chloromethyl-4,5-dimethylthiazole: Contains additional methyl groups on the thiazole ring.

    4-(Chloromethyl)-2-methyl-1,3-thiazole: Similar structure with a methyl group instead of an ethyl group at the 2-position.

Uniqueness

4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride is unique due to the specific combination of the chloromethyl and ethyl groups on the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

IUPAC Name

4-(chloromethyl)-2-ethyl-1,3-thiazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS.ClH/c1-2-6-8-5(3-7)4-9-6;/h4H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBGKHTVZNGJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40516-60-7
Record name 4-(Chloromethyl)-2-ethyl-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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